![molecular formula C17H14F3N5OS B5714789 N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
Overview
Description
N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine is a useful research compound. Its molecular formula is C17H14F3N5OS and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine is 393.08711575 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Transformation
Research by Wendelin and Kerbl (1984) explored the transformation of specific chalcones with guanidine, resulting in compounds including 4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine. This process highlights the chemical reactivity and potential for generating pyrimidinamines, a class to which N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine belongs (Wendelin & Kerbl, 1984).
Compound Synthesis and Characterization
Jadhav et al. (2022) discussed the synthesis of pyrimidine derivatives, which possess various pharmacological and biological activities. The paper details the process of synthesizing and characterizing compounds structurally related to N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine, demonstrating the compound's relevance in pharmacological research (Jadhav et al., 2022).
Biological Activities and Applications
Antifilarial Activity
Bao (1989) synthesized and screened derivatives of guanidines, including compounds structurally similar to N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine, demonstrating their potential as microfilaricidal and macrofilaricidal agents (Bao, 1989).
Herbicidal Activity
Feng-gang Wang (2006) investigated the herbicidal activity of trifluoromethylpyrimidylsulfonylureas, providing insights into the potential agricultural applications of compounds similar to N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine (Wang Feng-gang, 2006).
Antimicrobial and Anticancer Activities
El-Moneim (2014) synthesized pyrimidine derivatives and evaluated their antimicrobial and anticancer activities, suggesting possible therapeutic applications for compounds related to N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine (El-Moneim, 2014).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5OS/c1-26-11-6-4-10(5-7-11)22-15(21)25-16-23-12(13-3-2-8-27-13)9-14(24-16)17(18,19)20/h2-9H,1H3,(H3,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNYYCFILXWVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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